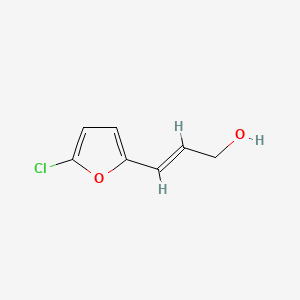
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7ClO2 It is characterized by the presence of a chlorinated furan ring attached to a propenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorofuran with propargyl alcohol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol may involve large-scale chlorination processes followed by catalytic reactions to introduce the propenol group. The exact methods can vary depending on the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenol group to a saturated alcohol.
Substitution: The chlorine atom in the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(5-chlorofuran-2-yl)prop-2-enal or 3-(5-chlorofuran-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(5-chlorofuran-2-yl)propan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Chlorofuran-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
3-(5-Chlorofuran-2-yl)propan-1-ol: Similar structure but with a saturated alcohol group.
Uniqueness
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol is unique due to its combination of a chlorinated furan ring and a propenol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C7H7ClO2 |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
InChI-Schlüssel |
UCCKFSIOEAATIG-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)Cl)/C=C/CO |
Kanonische SMILES |
C1=C(OC(=C1)Cl)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


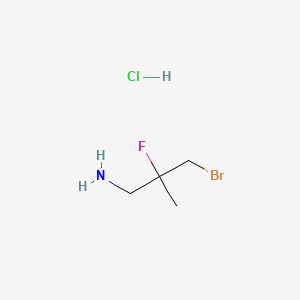




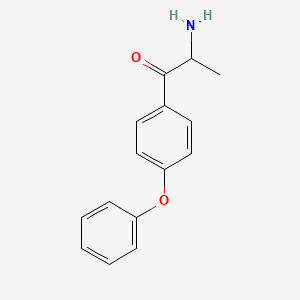
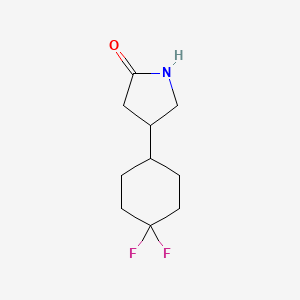
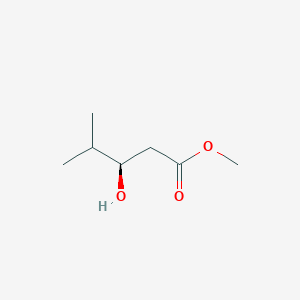
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
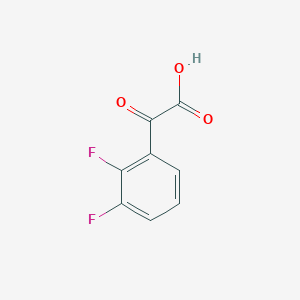
![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)

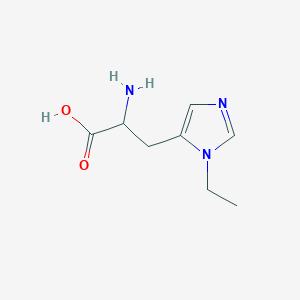
![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
